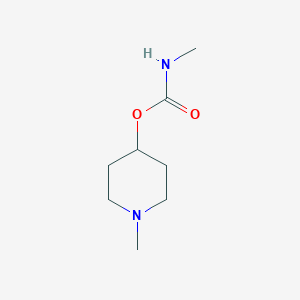
1-methylpiperidin-4-yl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methylpiperidin-4-yl N-methylcarbamate, also known as MMP-NMC, is an organic compound that has been used as a reagent in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. MMP-NMC has a melting point of 148-150 °C and a boiling point of 153-155 °C. It is a versatile compound that has been used in a variety of lab experiments, including those related to drug synthesis, protein-protein interactions, and enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
1-methylpiperidin-4-yl N-methylcarbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs, such as anticonvulsants and anti-inflammatory agents. It has also been used to study protein-protein interactions and enzymatic reactions. In addition, it has been used in the synthesis of other organic compounds, such as amines and carboxylic acids.
Wirkmechanismus
1-methylpiperidin-4-yl N-methylcarbamate acts as a nucleophile in organic reactions. It reacts with electrophilic species, such as carbonyl compounds, to form covalent bonds. The reaction is catalyzed by an acid, such as sulfuric acid, and yields the desired product.
Biochemical and Physiological Effects
1-methylpiperidin-4-yl N-methylcarbamate has been shown to have no adverse effects on biochemical and physiological processes. It is not toxic to humans or animals and has no known side effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-methylpiperidin-4-yl N-methylcarbamate has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that the reaction conditions must be carefully controlled in order to obtain the desired product.
Zukünftige Richtungen
In the future, 1-methylpiperidin-4-yl N-methylcarbamate may be used to study the mechanisms of drug action, as well as to synthesize novel drugs. It may also be used to study enzymatic reactions and protein-protein interactions. In addition, it may be used to synthesize other organic compounds, such as amines and carboxylic acids. Finally, it may be used to synthesize polymers and other materials.
Synthesemethoden
1-methylpiperidin-4-yl N-methylcarbamate is synthesized by the reaction of 1-methylpiperidine and N-methylcarbamate. The reaction is carried out at a temperature of 80-90 °C in the presence of an acid catalyst, such as sulfuric acid. The reaction yields a white crystalline solid that is then purified by recrystallization from a solvent such as methanol.
Eigenschaften
IUPAC Name |
(1-methylpiperidin-4-yl) N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(11)12-7-3-5-10(2)6-4-7/h7H,3-6H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEZCLGZQVGHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidin-4-yl n-methylcarbamate | |
CAS RN |
143103-17-7 |
Source


|
| Record name | 1-methylpiperidin-4-yl N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


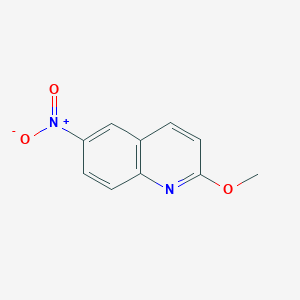
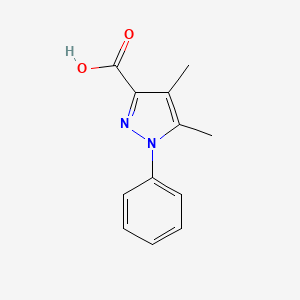
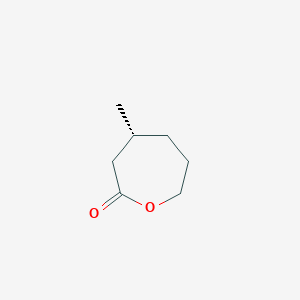
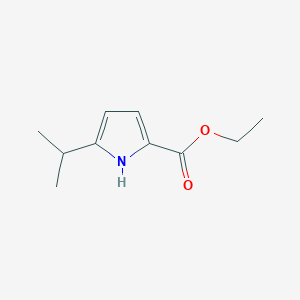

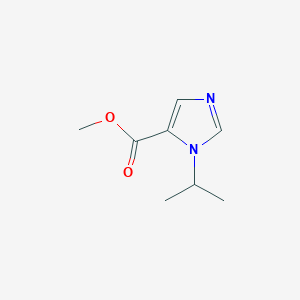

![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)
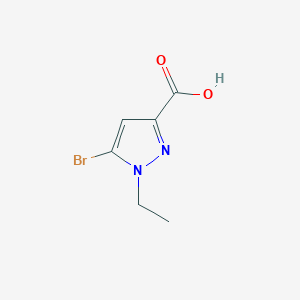
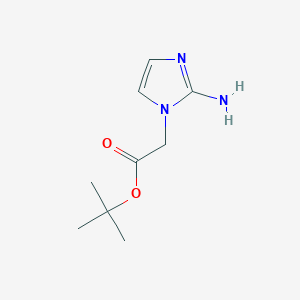
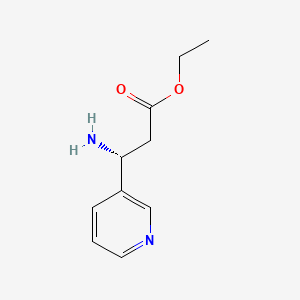

![2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione](/img/structure/B6597358.png)